molecular formula C11H22O3 B14716045 cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane CAS No. 22644-78-6

cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane

Cat. No.: B14716045
CAS No.: 22644-78-6
M. Wt: 202.29 g/mol
InChI Key: CIWCKAVUXAQVJE-UHFFFAOYSA-N
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Description

cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane: is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound features a cis-configuration, indicating that the substituents are on the same side of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxane ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could convert the compound into alcohols or other reduced forms.

    Substitution: Substitution reactions might involve the replacement of one of the substituents with another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane: may find applications in various fields:

    Chemistry: As an intermediate in organic synthesis or as a solvent.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its pharmacological properties or as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism by which cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane: A simpler dioxane compound with different substituents.

    2-Methyl-1,3-dioxane: Lacks the isopropyl and methoxyethyl groups.

    5-Isopropyl-2-methyl-1,3-dioxane: Similar structure but different substituent positions.

Uniqueness

The unique combination of substituents in cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane may confer distinct chemical and physical properties, making it valuable for specific applications where other dioxanes might not be suitable.

Properties

CAS No.

22644-78-6

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

5-(2-methoxyethyl)-2-methyl-5-propan-2-yl-1,3-dioxane

InChI

InChI=1S/C11H22O3/c1-9(2)11(5-6-12-4)7-13-10(3)14-8-11/h9-10H,5-8H2,1-4H3

InChI Key

CIWCKAVUXAQVJE-UHFFFAOYSA-N

Canonical SMILES

CC1OCC(CO1)(CCOC)C(C)C

Origin of Product

United States

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